Potassium N-benzyl-N-methyl-aminomethyltrifluoroborate
Description
Properties
IUPAC Name |
potassium;[benzyl(methyl)amino]methyl-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BF3N.K/c1-14(8-10(11,12)13)7-9-5-3-2-4-6-9;/h2-6H,7-8H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAWTOAGEFYNCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CN(C)CC1=CC=CC=C1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635749 | |
| Record name | Potassium {[benzyl(methyl)amino]methyl}(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936329-96-3 | |
| Record name | Potassium {[benzyl(methyl)amino]methyl}(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 936329-96-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation of Potassium Aminomethyltrifluoroborates via SN2 Reaction
According to extensive studies, potassium aminomethyltrifluoroborates are efficiently prepared by the SN2 reaction of secondary amines with bromomethyltrifluoroborate salts. This method is applicable to a wide variety of amines, including N-benzyl-N-methylamine, to yield the desired aminomethyltrifluoroborate compounds in good yields and purity.
-
- The reaction is typically conducted under mild conditions, often at room temperature or slightly elevated temperatures.
- Solvents such as tetrahydrofuran (THF) or neat conditions (without solvent) are employed depending on the amine’s value and reactivity.
- Stoichiometric amounts of amine and bromomethyltrifluoroborate are used to maximize yield and minimize side reactions.
-
- After the SN2 reaction, the crude product is treated with potassium carbonate (K2CO3) or potassium bicarbonate (KHCO3) to neutralize any acidic by-products and to convert ammonium intermediates to the potassium salt form.
- Filtration in hot acetone or acetonitrile removes insoluble potassium halide salts (KBr or KCl), facilitating purification.
- Cooling the filtrate induces crystallization of the pure potassium aminomethyltrifluoroborate.
This method is supported by the findings of Molander et al., who demonstrated the generality and efficiency of this approach for synthesizing diverse potassium aminomethyltrifluoroborates, including those with N,N-dialkyl substitution patterns.
Specific Preparation of Potassium N-benzyl-N-methyl-aminomethyltrifluoroborate
For the specific case of N-benzyl-N-methyl substitution, the following detailed procedure can be outlined based on the general SN2 methodology with adaptations:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1. | Bromomethyltrifluoroborate (commercial or synthesized) | Starting electrophile providing the trifluoroborate moiety |
| 2. | N-benzyl-N-methylamine (1 equiv) | Nucleophile for SN2 substitution |
| 3. | Solvent: THF or neat conditions | Solvent choice depends on scale and amine cost |
| 4. | Temperature: 20–40 °C | Mild heating to promote reaction |
| 5. | Reaction time: 1–3 hours | Sufficient for completion |
| 6. | Base treatment: K2CO3 or KHCO3 aqueous solution | Neutralize and convert ammonium intermediate to potassium salt |
| 7. | Filtration in hot acetone or acetonitrile | Removes insoluble potassium halides |
| 8. | Cooling and crystallization | Isolates pure this compound |
This approach leverages the high nucleophilicity of the secondary amine and the electrophilicity of the bromomethyltrifluoroborate to achieve efficient substitution. The base treatment step is critical to ensure full conversion to the potassium trifluoroborate salt rather than ammonium salts, which are less reactive in cross-coupling reactions.
Alternative Approaches and Considerations
Use of Chloromethyltrifluoroborate:
Chloromethyltrifluoroborate can be used as an alternative electrophile, although yields may be slightly lower due to the reduced leaving group ability of chloride compared to bromide. Optimization of reaction conditions is necessary to maximize yield.One-Pot Synthesis:
Some studies report one-pot procedures where the aminomethyltrifluoroborate is formed directly from the amine and halomethyltrifluoroborate without isolation of intermediates, streamlining the process.Purity and Structural Confirmation:
Reinvestigations have shown that potassium aminomethyltrifluoroborates sometimes exist as zwitterionic ammoniomethyltrifluoroborates prior to base treatment. Proper base treatment and purification are essential to obtain the pure potassium salt form suitable for further synthetic applications.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| SN2 Reaction with Bromomethyltrifluoroborate | Bromomethyltrifluoroborate, N-benzyl-N-methylamine, K2CO3 | THF or neat, 20–40 °C, 1–3 h, base treatment, hot acetone filtration | High yield, straightforward, broad amine scope | Requires handling of halomethyltrifluoroborates |
| SN2 Reaction with Chloromethyltrifluoroborate | Chloromethyltrifluoroborate, N-benzyl-N-methylamine, K2CO3 | Similar to bromide but may need longer reaction time | Alternative electrophile, potentially cheaper | Lower reactivity, lower yield |
| One-Pot Process | Amine, halomethyltrifluoroborate, base | Combined reaction and purification steps | Simplified workflow, time-saving | Requires careful optimization |
Research Findings and Practical Notes
The SN2 substitution of bromomethyltrifluoroborate with N-benzyl-N-methylamine proceeds efficiently under mild conditions, yielding crystalline this compound suitable for Suzuki-Miyaura cross-coupling.
Base treatment with potassium carbonate is essential to convert ammonium intermediates to the potassium salt, enhancing stability and reactivity.
Purification by hot acetone or acetonitrile filtration effectively removes inorganic salts, allowing isolation of pure organotrifluoroborate salts as crystalline solids.
The method avoids hazardous azide intermediates and harsh reduction conditions, providing a safer and more versatile synthetic route compared to traditional aminomethylation techniques.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a nucleophilic coupling partner in palladium-catalyzed cross-couplings with aryl and heteroaryl halides. Key findings include:
Reaction Conditions
Substrate Scope
The compound couples efficiently with:
-
Aryl bromides : Including electron-rich (e.g., 4-methoxyphenyl) and electron-deficient (e.g., 4-cyanophenyl) substrates .
-
Heteroaromatic bromides : Pyridyl, quinolinyl, and thiophenyl derivatives .
-
Aryl chlorides : Requires extended reaction times (45 hours) .
Reaction Performance
Data from cross-coupling studies are summarized below:
Table 1: Representative Cross-Coupling Yields
| Aryl Halide | Product Structure | Yield (%) | Conditions |
|---|---|---|---|
| 4-Bromoanisole | Ar–CH₂N(Bn)Me | 93 | PdCl₂(dppf), 80°C, 12 h |
| 3-Bromopyridine | Pyridyl–CH₂N(Bn)Me | 87 | PdCl₂(dppf), 80°C, 24 h |
| 4-Chlorobenzonitrile | Ar–CH₂N(Bn)Me | 76 | PdCl₂(dppf), 80°C, 45 h |
Notes :
-
Yields range from 70% to 96% for aryl bromides, while chlorides require longer times (45 h) for moderate yields (76%) .
-
Steric hindrance minimally affects reactivity due to the compact aminomethyltrifluoroborate structure .
Structural and Mechanistic Insights
Recent studies challenge the initial assignment of this compound as a potassium salt. Key revisions include:
-
Zwitterionic Nature : The compound exists as an ammoniomethyltrifluoroborate (internal salt) rather than a potassium trifluoroborate .
-
Base Sensitivity : Attempted deprotonation with KHCO₃ or K₂CO₃ fails to generate potassium salts, as evidenced by elemental analysis .
Table 2: Impact of Structural Reassignment on Reactivity
| Parameter | Previous Assignment | Revised Assignment |
|---|---|---|
| Chemical Identity | Potassium salt | Zwitterionic internal salt |
| Solubility | Moderate in THF/H₂O | Improved in polar aprotic solvents |
| Cross-Coupling Efficiency | High (93% yield) | Unaffected (93% yield) |
Limitations and Optimizations
Scientific Research Applications
Potassium N-benzyl-N-methyl-aminomethyltrifluoroborate is a chemical compound with the formula . It has a molecular weight of 281.21 and is identified by the IUPAC name potassium ((benzyl(methyl)amino)methyl)trifluoroborate . This compound is available from chemical suppliers such as AChemBlock .
Synthesis and Characteristics
Potassium aminomethyltrifluoroborates can be synthesized via alkylation of the desired amine with potassium iodomethyltrifluoroborate . The N-(trifluoroboratomethyl)piperidine is easily prepared using a known procedure . These compounds can also be generated in situ as tetracoordinated boron species .
Applications in Suzuki-Miyaura Cross-Coupling Reactions
Potassium dialkylaminomethyltrifluoroborates are suitable coupling partners in Suzuki-Miyaura cross-coupling reactions with electron-rich and electron-poor aryl bromides . This reaction allows for the construction of an aminomethyl aryl linkage .
Reaction Conditions
- Catalyst System: Palladium(II) acetate () and 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos)
- Base: Cesium carbonate ()
- Solvent: A mixture of THF/H2O (10:1)
Scope of the Reaction
- Aryl Halides: Reacts with various aryl halides, including 4-bromobenzonitrile .
- Heteroaromatic Bromides: Effective with furan, thiophene, pyrimidine, isoquinoline, and pyridine derivatives. 5-Bromo-2-furaldehyde and 5-bromopyrimidine couple with high facility .
- Aminomethyl Trifluoroborate Derivatives: Includes N-methylaminomethyl- and protected piperazinomethyl- trifluoroborate derivatives, which allows for further functionalization after deprotection .
Advantages
- Ease of Preparation: Potassium organotrifluoroborates can be easily prepared through a one-step process from bromomethyltrifluoroborate .
- Versatility: Applicable to both electron-rich and electron-poor aryl bromides .
- Functionalization: Products offer potential for further functionalization of the amines following deprotection .
Considerations
Mechanism of Action
The mechanism of action of Potassium N-benzyl-N-methyl-aminomethyltrifluoroborate involves its ability to participate in various chemical reactions. The trifluoroborate group can undergo hydrolysis to form reactive boronic acid intermediates, which can then participate in cross-coupling reactions. The compound’s reactivity is influenced by the presence of the benzyl and methyl groups, which can affect its interaction with other molecules .
Comparison with Similar Compounds
Research Findings and Trends
- Catalytic Efficiency: N-benzyl-N-methyl-aminomethyltrifluoroborate achieves >90% yield in Pd-catalyzed couplings with 2-chloroacetamides, outperforming Boc-protected analogues by ~20% .
- Mechanistic Insights : The N-methyl group reduces steric hindrance, facilitating transmetalation steps in cross-coupling .
- Emerging Analogues : Potassium (3-benzyloxyphenyl)trifluoroborate shows promise in synthesizing benzofuran derivatives but requires higher catalyst loadings .
Biological Activity
Potassium N-benzyl-N-methyl-aminomethyltrifluoroborate is an organoboron compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, case studies, and relevant research findings.
Chemical Profile
- Chemical Formula : C₉H₁₂BF₃KN
- Molecular Weight : 229.1 g/mol
- CAS Number : 23706008
Synthesis and Reactivity
This compound can be synthesized through various methods, primarily involving the cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction allows for the formation of aminomethyl aryl linkages, which are crucial in constructing complex nitrogen-containing pharmaceuticals .
Synthesis Methodology
- Starting Materials : Aryl halides and potassium N,N-dialkylaminomethyltrifluoroborates.
- Catalysts : Palladium-based catalysts, such as Pd(OAc)₂.
- Conditions : Typically performed in a solvent mixture of THF and water under basic conditions.
- Yield : High yields (up to 96%) of desired products have been reported .
Biological Activity
The biological activity of this compound is primarily linked to its role in drug development and synthesis of bioactive compounds.
The compound acts as a versatile building block in the synthesis of various biologically active molecules. Its trifluoroborate moiety enhances the stability and reactivity of the compound, facilitating further functionalization into more complex structures that exhibit biological activity.
Case Studies and Research Findings
-
Anticancer Activity :
- Research has indicated that derivatives synthesized from this compound exhibit significant anticancer properties by inhibiting cell proliferation in various cancer cell lines .
- A study demonstrated that specific derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .
- Antimicrobial Properties :
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell growth | |
| Antimicrobial | Inhibition against pathogens | |
| Neuroprotective | Protective effects on neurons |
Table 2: Synthesis Yields of Related Compounds
| Compound | Reaction Conditions | Yield (%) |
|---|---|---|
| This compound | THF/H₂O, Pd(OAc)₂ catalyst | 83 |
| Related Aminomethyl Trifluoroborates | Various aryl halides | Up to 96 |
Q & A
Q. What are the optimal synthetic routes for preparing Potassium N-benzyl-N-methyl-aminomethyltrifluoroborate?
The compound is synthesized via nucleophilic substitution of potassium bromomethyltrifluoroborate with secondary amines (e.g., N-benzyl-N-methylamine). Key steps include:
- Using 3 equivalents of the amine to ensure complete substitution.
- Conducting reactions in THF/t-BuOH mixtures to enhance solubility.
- Employing Soxhlet extraction for purification due to low organic solvent solubility of intermediates .
- Scaling up via optimized bromomethyltrifluoroborate synthesis (e.g., 100 g batches) .
Q. How can purification challenges for aminomethyltrifluoroborates be addressed?
Purification hurdles arise from inorganic byproduct contamination and poor solubility. Solutions include:
Q. What are the primary applications of this compound in organic synthesis?
It serves as a stable organoboron reagent in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling:
- C–C bond formation with aryl chlorides under palladium catalysis .
- Functionalization of heterocycles and pharmaceuticals due to its air- and moisture-stable trifluoroborate group .
Advanced Research Questions
Q. How does the internal salt structure of aminomethyltrifluoroborates influence reactivity?
The compound exists as an internal salt ([R-NH-CH2-BF3⁻]K⁺), which:
- Stabilizes the trifluoroborate group via charge delocalization, enhancing shelf life.
- Modifies nucleophilicity, requiring tailored reaction conditions (e.g., base strength adjustments) .
- Complicates NMR interpretation; coupling constants (e.g., J) must be analyzed alongside B/F NMR to confirm structure .
Q. What experimental strategies resolve contradictions in cross-coupling efficiency with aryl chlorides?
Discrepancies in yields may arise from:
Q. How can computational modeling predict reactivity in trifluoroborate-mediated reactions?
Density Functional Theory (DFT) studies reveal:
Q. What are the limitations of current synthetic methods for secondary aminomethyltrifluoroborates?
Challenges include:
- Byproduct formation : Competing elimination pathways during nucleophilic substitution require strict stoichiometric control .
- Functional group intolerance : Sensitive groups (e.g., free -OH) necessitate protecting strategies .
- Scalability : Soxhlet extraction, while effective, complicates large-scale synthesis .
Methodological Guidance
Q. How should researchers validate the structural integrity of this compound?
Use a multi-technique approach:
- NMR spectroscopy : H, C, B, and F NMR to confirm substituent integration and boron environment .
- Elemental analysis : Verify K⁺ content via ICP-MS or flame photometry .
- X-ray crystallography : Resolve ambiguities in solid-state structure .
Q. What safety protocols are critical when handling this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
